molecular formula C10H15N3O2 B13198523 2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13198523
M. Wt: 209.24 g/mol
InChI Key: XWWAHAXUUMGMNI-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a dimethylamino group, a propyl group, and a carboxylic acid group attached to a pyrimidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions. The propyl group can be introduced via alkylation reactions, and the carboxylic acid group can be formed through oxidation or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different structural features.

    4-Dimethylaminopyridine: Another compound with a dimethylamino group attached to a pyridine ring.

    N,N-Dimethylaminopropylamine: A compound with a dimethylamino group and a propyl chain, but lacking the pyrimidine ring.

Uniqueness

2-(Dimethylamino)-4-propylpyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and the pyrimidine ring structure

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(dimethylamino)-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-4-5-8-7(9(14)15)6-11-10(12-8)13(2)3/h6H,4-5H2,1-3H3,(H,14,15)

InChI Key

XWWAHAXUUMGMNI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)N(C)C

Origin of Product

United States

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